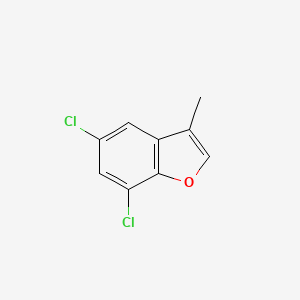
5,7-Dichloro-3-methylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-3-methylbenzofuran: is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3-methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3-methylphenol, chlorination can be performed to introduce chlorine atoms at the desired positions, followed by cyclization to form the benzofuran ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and cyclization processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
Chemistry: 5,7-Dichloro-3-methylbenzofuran is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a candidate for developing new therapeutic agents .
Medicine: The compound’s pharmacological properties are being explored for potential use in treating diseases such as cancer and infectious diseases. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-methylbenzofuran involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
5,7-Dichlorobenzofuran: Similar structure but lacks the methyl group at position 3.
3-Methylbenzofuran: Lacks the chlorine atoms at positions 5 and 7.
5,7-Dichloro-2-methylbenzofuran: Similar structure but with the methyl group at position 2 instead of 3.
Uniqueness: 5,7-Dichloro-3-methylbenzofuran is unique due to the specific positioning of its chlorine and methyl groupsThe presence of both electron-withdrawing chlorine atoms and an electron-donating methyl group creates a balance that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C9H6Cl2O |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
5,7-dichloro-3-methyl-1-benzofuran |
InChI |
InChI=1S/C9H6Cl2O/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |
InChI Key |
CEJSWCFYMTVSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















